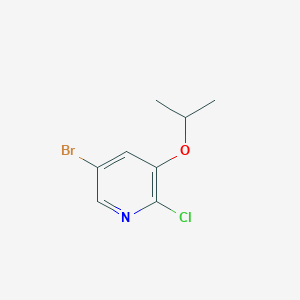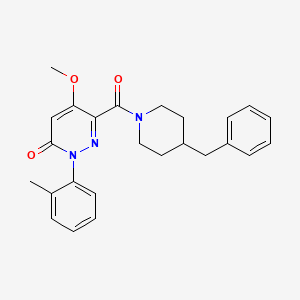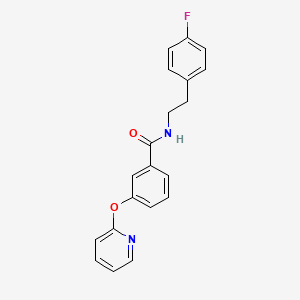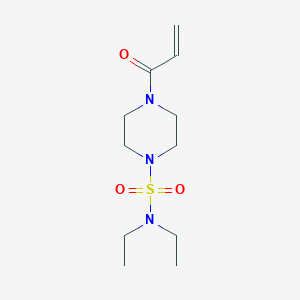methanone CAS No. 339106-68-2](/img/structure/B2489268.png)
[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone, abbreviated as 4-ATB-1,3-T-5-F, is a synthetic compound that has been used in scientific research. It is a member of the thiazole family of compounds and has been studied for its potential applications in chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Characterization
Novel thiazole compounds, including variations of the specified chemical structure, have been synthesized and characterized using advanced spectral techniques. These studies involve the use of UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry to analyze the compounds' structural features. Density Functional Theory (DFT) calculations have been employed for structural optimization and interpretation of vibrational spectra, providing insights into their molecular geometry, bonding characteristics, and harmonic vibrational numbers. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds, demonstrating the impact of electron-withdrawing group substitutions on the molecule's structure and analyzing their thermodynamic stability and reactivity using the HOMO–LUMO energy gap. The molecular docking studies suggested potential antibacterial activity, highlighting the compounds' applicability in developing new antibacterial agents (Shahana & Yardily, 2020).
Theoretical and Docking Studies
Theoretical studies, including DFT and molecular docking, have been crucial in understanding the compounds' properties and potential biological activities. These studies provide a foundation for predicting how these chemicals might interact with biological targets, offering a pathway to designing drugs with specific antibacterial properties. The research by Shahana and Yardily (2020) is a prime example, where the compounds' antibacterial potential was assessed through docking studies, indicating their relevance in medicinal chemistry for drug design and development.
Biological Activities
Research on related thiazole compounds has also explored their potential biological activities, including antitumor, antibacterial, and enzyme inhibitory effects. These studies aim to identify new therapeutic agents by evaluating the synthesized compounds' efficacy against various cancer cell lines and bacterial strains. For instance, synthesis and structural analysis have led to the discovery of compounds with distinct inhibition on cancer cell proliferation, suggesting their utility as novel anticancer agents. Other studies have focused on enzyme inhibition, offering insights into the compounds' potential for treating diseases associated with enzyme dysregulation.
The synthesis and comprehensive characterization of "4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone" and its analogs represent a significant step forward in the development of new compounds with potential therapeutic applications. The integration of synthesis, characterization, theoretical analysis, and biological evaluation forms the basis for further research and development in pharmaceutical chemistry.
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to alterations in cell cycle progression, potentially inducing cell death in certain contexts .
Biochemical Pathways
Inhibition of Chk1 can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Therefore, its bioavailability, half-life, clearance, and other pharmacokinetic parameters are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the context in which it is used. Given its potential to inhibit Chk1, it may induce cell cycle arrest and apoptosis in cells with DNA damage . .
Análisis Bioquímico
Biochemical Properties
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with serine/threonine-protein kinase Chk1, a key enzyme involved in cell cycle regulation and DNA damage response . The interaction between 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone and Chk1 leads to the inhibition of the enzyme’s activity, which can affect cell cycle progression and enhance the sensitivity of cancer cells to DNA-damaging agents . Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing its biochemical properties.
Cellular Effects
The effects of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by inhibiting the activity of Chk1 . This inhibition disrupts the DNA damage response, leading to the accumulation of DNA damage and subsequent cell death. Furthermore, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone can influence cell signaling pathways, such as the ATR-Chk1 pathway, which is critical for maintaining genomic stability . The compound’s impact on gene expression and cellular metabolism also contributes to its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its binding interactions with specific biomolecules. The compound binds to the active site of Chk1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets involved in the DNA damage response . This inhibition leads to the activation of apoptotic pathways and the suppression of cell survival signals. Additionally, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone can lead to sustained inhibition of Chk1 activity and persistent effects on cellular function . These findings suggest that the compound’s biochemical effects are maintained over extended periods, making it a valuable tool for research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit Chk1 activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone can influence metabolic flux and alter the levels of key metabolites involved in cellular processes . These interactions contribute to the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s localization and accumulation patterns are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with Chk1 and other nuclear proteins involved in the DNA damage response . Additionally, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone may undergo post-translational modifications that direct it to specific subcellular compartments, such as the mitochondria . These targeting signals and modifications contribute to the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propiedades
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZXQROLIEISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)


![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)



![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)
![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)